Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 619306-82-0
VCID: VC5015347
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=NC2=CC=NN2C=C1
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

CAS No.: 619306-82-0

Cat. No.: VC5015347

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate - 619306-82-0

Specification

CAS No. 619306-82-0
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3
Standard InChI Key HYUFVJBUUUVJOG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=CC=NN2C=C1

Introduction

Synthesis and Reaction Optimization

Core Synthetic Routes

The synthesis typically begins with cyclization reactions between 5-aminopyrazole derivatives and β-dicarbonyl compounds. A representative protocol involves:

  • Cyclization: Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields dihydroxypyrazolopyrimidine intermediates .

  • Chlorination: Treatment with phosphorus oxychloride introduces chlorine at position 7, forming 5,7-dichloro derivatives .

  • Nucleophilic Substitution: Morpholine or pyrrolidine derivatives replace chlorides under basic conditions, achieving selectivity at position 7 due to higher reactivity .

Table 1: Representative Reaction Conditions and Yields

Starting MaterialReagents/ConditionsProductYield
5-Amino-3-methylpyrazoleDiethyl malonate, NaOEt, refluxDihydroxypyrazolopyrimidine89%
DihydroxypyrazolopyrimidinePCl5_5, POCl3_3, 110°C5,7-Dichloro-2-methylpyrazolopyrimidine61%
5-Chloropyrazolopyrimidine(R)-2-(2,5-Difluorophenyl)pyrrolidine, KFEthyl 5-(pyrrolidin-1-yl)pyrazolopyrimidine98%

Functionalization Strategies

Recent advancements emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For example, coupling ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with bicyclic amines in acetonitrile at 60°C under inert atmosphere achieves 91% yield . Additionally, Sonogashira coupling introduces alkynyl groups, expanding the compound’s utility in drug design .

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6): Key signals include a triplet for the ethyl ester (δ 1.29 ppm, J = 7.2 Hz), a quartet for the methylene group (δ 4.20 ppm), and aromatic protons (δ 8.74 ppm for H-2) .

  • Mass Spectrometry: Electrospray ionization (ESI) typically shows [M+H]+^+ peaks at m/z 373.1, consistent with the molecular formula .

X-ray Crystallography

While data for the 5-carboxylate derivative is limited, related structures adopt a flattened envelope conformation in the pyrimidine ring, with intramolecular hydrogen bonds stabilizing the lattice .

Biological Activities and Mechanisms

PI3Kδ Inhibition

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives exhibit potent inhibition of PI3Kδ (IC50_{50} = 2.8 nM), a kinase critical in immune cell signaling. CPL302253, a lead compound, suppresses cytokine release in macrophages and reduces airway inflammation in murine asthma models .

Anticancer Activity

Derivatives demonstrate cytotoxicity against non-small cell lung cancer (NSCLC) and leukemia cell lines (IC50_{50} < 50 nM). Mechanistic studies reveal apoptosis induction via caspase-3 activation and downregulation of survivin .

Anti-inflammatory Effects

In preclinical models, these compounds reduce TNF-α and IL-6 production by >70% at 10 μM, outperforming dexamethasone in suppressing NF-κB signaling .

Applications in Drug Development

Inhalable Therapeutics

The low systemic toxicity and high lung bioavailability of CPL302253 position it as a candidate for inhaled asthma/COPD therapies. Phase I trials indicate a favorable safety profile with no reported bronchospasm .

Prodrug Design

Ester groups enable prodrug strategies, enhancing oral absorption. Hydrolysis in vivo releases the active carboxylic acid, which exhibits improved target binding (Kd_d = 0.8 nM) .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Pyrazolopyrimidine Derivatives

CompoundTargetIC50_{50} (nM)Selectivity Index (vs PI3Kα)
Ethyl 5-carboxylate derivative PI3Kδ2.8>100
5-Chloro-3-carboxylate PI3Kγ15.412
7-Hydroxy-5-carboxylate COX-2230N/A

The 5-carboxylate substitution confers superior PI3Kδ selectivity, while chloro analogs show broader kinase inhibition .

Future Directions and Challenges

  • Clinical Translation: Scaling up synthesis while maintaining >98% purity remains challenging due to byproducts in chlorination steps .

  • Resistance Mitigation: Combining PI3Kδ inhibitors with checkpoint blockers (e.g., anti-PD-1) may overcome tumor resistance .

  • Formulation Optimization: Nanoparticle encapsulation could enhance pulmonary delivery efficiency for inhaled applications .

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